Cas no 188442-79-7 (3-Pentanol, 1-bromo-, (R)-)
3-Pentanol, 1-bromo-, (R)- Chemical and Physical Properties
Names and Identifiers
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- 3-Pentanol, 1-bromo-, (R)-
- 3-Pentanol, 1-bromo-, (3R)-
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- Inchi: 1S/C5H11BrO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
- InChI Key: MDEOBMBGEXCNTP-RXMQYKEDSA-N
- SMILES: C(Br)C[C@H](O)CC
3-Pentanol, 1-bromo-, (R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7581370-1.0g |
(3R)-1-bromopentan-3-ol |
188442-79-7 | 1.0g |
$0.0 | 2023-02-05 |
3-Pentanol, 1-bromo-, (R)- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Pentanol, 1-bromo-, (R)-
Recent Advances in the Study of 188442-79-7 and (R)-1-Bromo-3-Pentanol: Applications and Mechanisms in Chemical Biology and Medicine
The compound with CAS number 188442-79-7, along with its related product (R)-1-Bromo-3-pentanol (3-Pentanol, 1-bromo-, (R)-), has recently garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are of particular interest due to their potential applications in drug discovery, chiral synthesis, and as intermediates in the production of biologically active compounds. This research brief synthesizes the latest findings and explores the mechanistic insights and applications of these compounds.
Recent studies have highlighted the role of (R)-1-Bromo-3-pentanol as a versatile chiral building block in asymmetric synthesis. Its bromine substituent and stereogenic center make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Researchers have successfully employed this compound in the synthesis of β-adrenergic receptor agonists and other therapeutic agents, demonstrating its utility in medicinal chemistry.
In addition to its synthetic applications, 188442-79-7 has been investigated for its biological activity. Preliminary studies suggest that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of 188442-79-7 showed potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for the development of novel antibiotics.
The mechanistic understanding of these compounds has also advanced. Computational and experimental studies have elucidated the interactions of (R)-1-Bromo-3-pentanol with various enzymes and receptors. Molecular docking simulations revealed that the bromine atom plays a critical role in binding to active sites, while the hydroxyl group facilitates hydrogen bonding, enhancing the compound's affinity and selectivity. Such insights are invaluable for rational drug design.
Furthermore, the scalability and sustainability of synthesizing these compounds have been addressed in recent research. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been explored to minimize environmental impact while maintaining high yields and enantiomeric purity. These advancements align with the growing demand for sustainable pharmaceutical manufacturing practices.
In conclusion, the ongoing research on 188442-79-7 and (R)-1-Bromo-3-pentanol underscores their significance in chemical biology and medicine. Their dual role as synthetic intermediates and bioactive molecules positions them as key players in drug discovery and development. Future studies are expected to delve deeper into their therapeutic potential and optimize their synthesis for industrial applications. This brief serves as a timely update for researchers and professionals in the field, providing a foundation for further exploration and innovation.
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